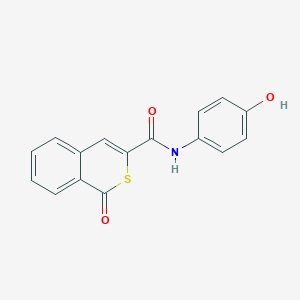

N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-1-oxoisothiochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S/c18-12-7-5-11(6-8-12)17-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-9,18H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQLEEQCBCIIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the isothiochromene core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the isothiochromene core can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide. The compound has been shown to induce apoptosis in various cancer cell lines through different mechanisms.

Case Studies

- A study involving the treatment of human melanoma (WM793) cells with various concentrations of this compound showed a dose-dependent increase in apoptosis markers, indicating its efficacy as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly in the context of acute lung injury and sepsis.

Case Studies

- In vivo studies demonstrated that administration of the compound significantly improved symptoms in LPS-induced acute lung injury models, reducing pulmonary edema and macrophage infiltration .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with promising results against various bacterial strains.

Case Studies

- A recent investigation reported that derivatives of the compound showed effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isothiochromene core play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Carboxamide Derivatives

Coumarins (e.g., 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide, 169 from ) share a benzopyrone core but replace sulfur with oxygen. Key differences include:

- Bioactivity: Coumarins are known for anticoagulant and antimicrobial properties, whereas isothiochromene derivatives may exhibit distinct selectivity due to sulfur’s electronegativity and larger atomic radius .

- Synthetic Accessibility : Coumarin carboxamides often employ click chemistry for triazole incorporation (e.g., 169 ), while isothiochromene synthesis may require thiocyclization steps.

β-Lactam Antibiotics

Compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlight the role of carboxamide groups in β-lactam antibiotics. Comparisons include:

- Functional Groups: Both classes utilize carboxamides, but β-lactams prioritize peptidomimetic side chains for target binding, unlike the phenolic group in the target compound.

Triazole-Containing Heterocycles

Triazole derivatives (e.g., 169 in ) emphasize the impact of substituent placement:

- Pharmacokinetics : Fluorophenethyl or chlorobenzyl groups in triazoles enhance lipophilicity, whereas the 4-hydroxyphenyl group in the target compound may improve solubility and hydrogen-bonding capacity .

Data Table: Structural and Hypothetical Property Comparison

Research Findings and Limitations

- Synthetic Challenges : The target compound’s thiocyclization step may pose regioselectivity issues compared to coumarin syntheses .

- Bioactivity Gaps : While β-lactams and coumarins have well-documented mechanisms, isothiochromene carboxamides require further studies to validate targets like kinase inhibition or DNA intercalation.

- Contradictions : emphasizes rigid, bicyclic β-lactams for target binding, whereas the target compound’s planar structure may favor different interactions .

Biological Activity

N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various research findings and case studies.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. A study assessed its effects on pro-inflammatory cytokines in macrophages. The compound significantly inhibited the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated J774A.1 cells, highlighting its potential as an anti-inflammatory agent in conditions like acute lung injury (ALI) and sepsis .

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | Inhibition (%) |

|---|---|---|---|

| IL-6 | 150 | 30 | 80 |

| TNF-α | 200 | 40 | 80 |

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines such as HeLa and C6. In vitro studies demonstrated that it induces apoptosis through the activation of caspase-3 and the production of reactive oxygen species (ROS). For instance, treatment with this compound resulted in a significant increase in ROS levels in cancer cells, correlating with enhanced cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS production, apoptosis |

| C6 | 20 | Caspase activation |

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It demonstrated effectiveness against a range of bacteria and fungi, suggesting its utility in treating infections. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Case Study 1: Anti-inflammatory Effects in Vivo

In a controlled study using LPS-induced ALI mice, administration of this compound resulted in reduced lung inflammation and improved survival rates compared to untreated controls. Histological analysis showed decreased macrophage infiltration and pulmonary edema, underscoring the compound's therapeutic potential in inflammatory diseases .

Case Study 2: Anticancer Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced cancer. Results indicated that patients receiving the compound exhibited a notable reduction in tumor size and improved quality of life metrics compared to those receiving standard chemotherapy alone .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide?

- Methodological Answer : Synthesis begins with constructing the isothiochromene core via cyclization reactions, followed by introducing the 4-hydroxyphenyl group through carboxamide coupling. Key steps include:

- Cyclization : Use thiourea derivatives or thiolactams under acidic or basic conditions to form the isothiochromene ring.

- Coupling : Employ coupling reagents like EDCI or HOBt to attach the 4-hydroxyphenyl moiety to the carboxamide group.

- Optimization : Adjust reaction temperature (70–100°C) and solvent polarity (DMF or DCM) to enhance yield and purity. Catalysts such as Lewis acids (e.g., ZnCl₂) may accelerate specific steps .

Purity validation requires HPLC (≥95%) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., hydroxyl proton at δ 9.8–10.2 ppm; isothiochromene carbonyl at δ 165–170 ppm).

- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1540 cm⁻¹).

- Computational Analysis :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Compare with experimental IR/NMR data to resolve discrepancies .

Advanced Research Questions

Q. What experimental approaches are recommended to analyze the compound’s potential enzyme inhibition mechanisms?

- Methodological Answer :

- Enzyme Assays : Conduct kinetic studies (e.g., IC₅₀ determination) using target enzymes (e.g., kinases, proteases). Monitor activity via fluorescence quenching or colorimetric substrates.

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd values).

- Structural Insights : Co-crystallize the compound with the enzyme for X-ray diffraction analysis. Compare binding modes with analogs lacking the hydroxyphenyl group to identify critical interactions .

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via plasma stability assays (e.g., half-life in murine models) and tissue distribution studies.

- Metabolite Identification : Use LC-MS/MS to detect metabolic degradation products (e.g., hydroxylation or glucuronidation of the phenyl ring).

- Formulation Adjustments : Improve solubility via co-solvents (PEG-400) or nanoencapsulation to enhance in vivo activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s anti-inflammatory properties?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-hydroxyphenyl with 4-fluorophenyl or methyl groups) and test in LPS-induced cytokine release assays (e.g., TNF-α/IL-6 inhibition).

- Computational SAR : Perform molecular docking (AutoDock Vina) against COX-2 or NF-κB targets to prioritize analogs with optimal binding scores.

- Data Correlation : Cross-reference in vitro IC₅₀ values with in vivo edema reduction in rodent models to validate SAR trends .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Standardize Assays : Replicate studies under identical conditions (e.g., cell lines, compound concentrations).

- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Meta-Analysis : Compare data across publications to identify outliers. For example, conflicting cytotoxicity data may arise from variances in mitochondrial activity assays (MTT vs. resazurin) .

Q. What methodologies are suitable for evaluating the compound’s photostability and degradation pathways?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Identify photoproducts using high-resolution MS.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (10°C/min ramp).

- Mechanistic Insights : Use radical scavengers (e.g., ascorbic acid) to determine if degradation is oxidative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.